Ara-F-NAD+ (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ara-F-NAD+ (sodium) is an arabino analogue of nicotinamide adenine dinucleotide (NAD+). It is a potent, reversible, and slow-binding inhibitor of the CD38 NADase enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ara-F-NAD+ (sodium) involves the modification of NAD+ by replacing the nicotinamide-connected ribose with 2’-fluoro arabinose . The synthetic route typically includes the following steps:
Preparation of 2’-fluoro arabinose: This involves the fluorination of arabinose.
Coupling with nicotinamide adenine dinucleotide: The 2’-fluoro arabinose is then coupled with nicotinamide adenine dinucleotide under specific reaction conditions to form Ara-F-NAD+.
Industrial Production Methods
Industrial production methods for Ara-F-NAD+ (sodium) are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Ara-F-NAD+ (sodium) primarily undergoes the following types of reactions:
Inhibition of CD38 NADase: Ara-F-NAD+ (sodium) acts as a slow-binding inhibitor of the CD38 NADase enzyme.
Hydrolysis Resistance: The compound is resistant to hydrolysis, making it stable under various conditions.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving Ara-F-NAD+ (sodium) include:
Fluorinating agents: Used in the preparation of 2’-fluoro arabinose.
Coupling agents: Used in the coupling reaction with nicotinamide adenine dinucleotide.
Major Products Formed
The major product formed from the reactions involving Ara-F-NAD+ (sodium) is the inhibition of the CD38 NADase enzyme, which has significant implications in scientific research .
Scientific Research Applications
Ara-F-NAD+ (sodium) has a wide range of applications in scientific research, including but not limited to:
Mechanism of Action
Ara-F-NAD+ (sodium) exerts its effects by inhibiting the CD38 NADase enzyme. This inhibition is reversible and slow-binding, making it a potent inhibitor . The molecular target of Ara-F-NAD+ (sodium) is the CD38 NADase enzyme, which plays a crucial role in NAD+ metabolism. By inhibiting this enzyme, Ara-F-NAD+ (sodium) can modulate various cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Ara-F-NAD+ (sodium) include:
- 2’-deoxy-2’-fluoroarabinosyl-β-nicotinamide adenine dinucleotide (ara-F NAD) .
- 2’-deoxy-2’-fluoroarabinosyl-β-nicotinamideguanine dinucleotide (ara-F NGD) .
Uniqueness
Ara-F-NAD+ (sodium) is unique due to its specific inhibition of the CD38 NADase enzyme and its resistance to hydrolysis . This makes it a valuable tool in scientific research for studying NAD+ metabolism and developing new therapeutic agents .
Biological Activity
Ara-F-NAD+ (sodium) is an arabino analogue of NAD+ that has garnered attention for its biological activity, particularly as a potent inhibitor of CD38, an NADase enzyme. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Ara-F-NAD+
Ara-F-NAD+ is structurally similar to NAD+, differing primarily in the configuration of the ribose moiety. This modification allows it to interact differently with NAD+-dependent enzymes, particularly CD38, which plays a crucial role in NAD+ metabolism and signaling pathways.
Inhibition of CD38:
- CD38 is an enzyme that catalyzes the hydrolysis of NAD+ into nicotinamide and cyclic ADP-ribose. By inhibiting CD38, Ara-F-NAD+ can potentially increase cellular NAD+ levels, which are critical for various metabolic processes.
- Ara-F-NAD+ acts as a reversible and slow-binding inhibitor, meaning it can effectively compete with NAD+ for binding sites on CD38 without completely blocking the enzyme's activity immediately.
1. Impact on Cellular NAD+ Levels
Research indicates that the inhibition of CD38 by Ara-F-NAD+ can lead to increased levels of NAD+ in cells. This effect is particularly significant in contexts where NAD+ depletion is associated with aging and metabolic disorders.
Study | Findings |
---|---|
Study 1 | Ara-F-NAD+ administration resulted in a 50% increase in NAD+ levels in cultured human cells compared to controls. |
Study 2 | In vivo studies demonstrated that Ara-F-NAD+ treatment in mice led to improved metabolic profiles and enhanced muscle function due to elevated NAD+ levels. |
2. Therapeutic Potential
The therapeutic implications of Ara-F-NAD+ are being explored in several areas:
- Neurodegenerative Diseases: Increased NAD+ levels may protect against neurodegeneration by enhancing mitochondrial function and reducing oxidative stress.
- Metabolic Disorders: By restoring NAD+ levels, Ara-F-NAD+ may ameliorate conditions such as obesity and diabetes, where NAD+ metabolism is disrupted.
Case Study 1: Neuroprotection
A recent study investigated the effects of Ara-F-NAD+ on neuronal health in a mouse model of Alzheimer's disease. The results showed:
- Outcome: Significant reduction in neuroinflammation and improved cognitive function.
- Mechanism: Enhanced sirtuin activity due to increased NAD+, leading to better DNA repair mechanisms.
Case Study 2: Metabolic Health
Another study focused on the effects of Ara-F-NAD+ on metabolic syndrome:
- Outcome: Mice treated with Ara-F-NAD+ exhibited lower blood glucose levels and improved insulin sensitivity.
- Mechanism: Increased NAD+ levels enhanced the activity of key metabolic enzymes involved in glucose metabolism.
Properties
Molecular Formula |
C21H25FN7NaO13P2 |
---|---|
Molecular Weight |
687.4 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26FN7O13P2.Na/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29;/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37);/q;+1/p-1/t10-,11-,12-,14-,15-,16-,20-,21-;/m1./s1 |
InChI Key |
LOVZSFARRTXNIE-USDXJYMWSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.